N3-L-Dab(Fmoc)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

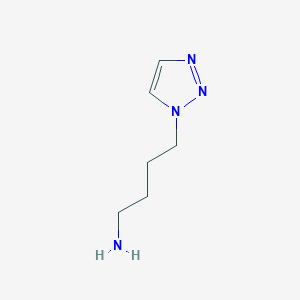

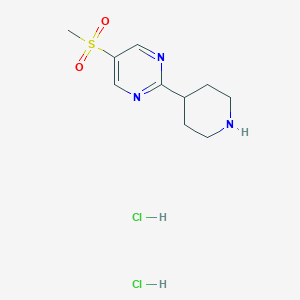

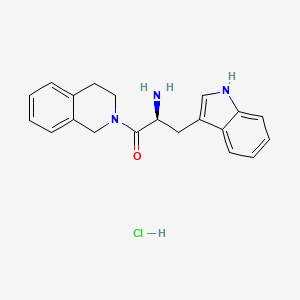

N3-L-Dab(Fmoc)-OH is a derivative of the amino acid diaminobutyric acid (Dab) that is protected with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to allow for the sequential addition of amino acids to a growing peptide chain. The Fmoc group is typically removed with a mild base, such as piperidine, before the next amino acid is coupled.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids like this compound involves several steps, starting from the corresponding unprotected amino acid. For example, the synthesis of orthogonally protected Fmoc-Dap/Dab derivatives has been described, starting from Fmoc-Asp/Glu. This process includes the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis of the oxazolidinone group . However, the synthesis of this compound specifically is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of this compound would consist of the diaminobutyric acid backbone with an Fmoc group attached to the nitrogen atom. The presence of multiple functional groups, such as the Fmoc protective group and the amino groups of Dab, would influence the molecule's reactivity and its ability to participate in peptide synthesis.

Chemical Reactions Analysis

In the context of SPPS, Fmoc-Dab derivatives can undergo coupling reactions to form peptide bonds. However, it has been noted that Fmoc-Dab(Mtt)-OH, a related compound, shows poor coupling efficiency and can undergo rapid lactamization under certain conditions, which can be problematic for peptide synthesis . This highlights the importance of selecting appropriate coupling reagents and conditions to ensure successful incorporation of Fmoc-Dab derivatives into peptides.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the Fmoc protective group and the Dab amino acid. The Fmoc group is known to be stable under acidic conditions but can be removed under basic conditions, which is a key feature for its use in SPPS. The Dab amino acid itself contains two amino groups, which would be expected to display basic properties and participate in acid-base reactions. The overall solubility and reactivity of this compound would be determined by the combination of these functional groups.

科学研究应用

肽合成

一项研究开发了一种合成策略,用于制备2,3-二氨基丙酸(l-Dap)的正交保护甲酯,使用N3-L-Dab(Fmoc)-OH。该过程涉及从Nα-Fmoc-O-叔丁基-d-丝氨酸制备的醛经还原胺化,突显了N3-L-Dab(Fmoc)-OH在合成复杂氨基酸衍生物用于肽构建中的实用性 (Temperini et al., 2020)。

材料科学和水凝胶形成

类似N-末端Fmoc保护的氨基酸,如Fmoc-Phe-OH(Fmoc-L-苯丙氨酸-OH),已被用于形成高效、稳定和透明的水凝胶,这些水凝胶被用于制备和稳定荧光少原子银纳米团簇。这一应用展示了N3-L-Dab(Fmoc)-OH衍生物在创造具有潜在用途的纳米技术和生物医学领域新材料中的作用 (Roy & Banerjee, 2011)。

荧光显微镜和电子显微镜

将荧光染料与遗传编码的自标记酶标签的配体结合,如Fmoc-标记的氨基酸,已被用于荧光显微镜(FM)、超分辨率显微镜(SRM)和电子显微镜(EM)的应用。这些应用突显了N3-L-Dab(Fmoc)-OH衍生物在先进成像技术中的多功能性,有助于以高分辨率研究细胞结构和动态 (Liss et al., 2015)。

药物代谢

对人类含黄素单加氧酶(FMO3)的研究已确定了该酶在将含亲核杂原子的化学品、药物和异生物转化为更极性材料以便有效排泄中的作用。虽然这项研究没有直接涉及N3-L-Dab(Fmoc)-OH,但突显了理解含有类似功能基团化合物代谢的生化相关性,这可能延伸到N3-L-Dab(Fmoc)-OH的衍生物 (Cashman, 2000)。

属性

IUPAC Name |

(2S)-2-azido-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-23-22-17(18(24)25)9-10-21-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,24,25)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTIWUGRZMLNNV-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)